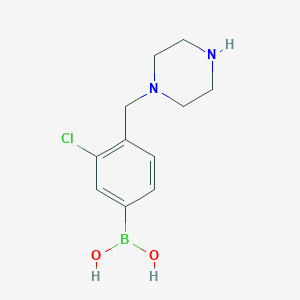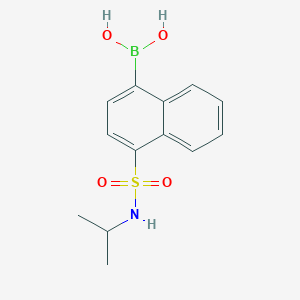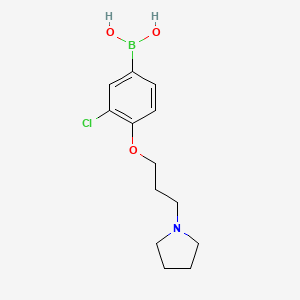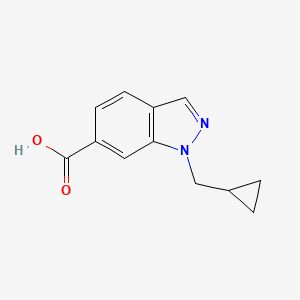
1-(cyclopropylmethyl)-1H-indazole-6-carboxylic acid
Übersicht
Beschreibung
The compound “1-(cyclopropylmethyl)-1H-indazole-6-carboxylic acid” is a complex organic molecule. It contains an indazole group, which is a type of nitrogen-containing heterocycle . It also has a cyclopropylmethyl group, which is a cyclopropane ring attached to a methyl group . The carboxylic acid group is a common functional group in organic chemistry, often involved in reactions .
Synthesis Analysis
While the specific synthesis pathway for this compound isn’t available, it might involve several steps, including the formation of the indazole ring, the introduction of the cyclopropylmethyl group, and the attachment of the carboxylic acid group. The synthesis could potentially involve techniques such as cyclopropanation, nucleophilic substitution, or cross-coupling reactions .Molecular Structure Analysis
The molecular structure of this compound would likely be complex due to the presence of the indazole ring and the cyclopropylmethyl group. The indazole ring is a bicyclic structure containing two nitrogen atoms, while the cyclopropylmethyl group is a three-membered ring attached to a methyl group .Chemical Reactions Analysis
The reactivity of this compound would depend on the specific conditions and reagents present. The carboxylic acid group is often involved in reactions such as esterification or amidation. The indazole ring might participate in electrophilic substitution reactions, and the cyclopropylmethyl group could potentially undergo ring-opening reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its specific structure. Factors such as polarity, molecular size, and the presence of functional groups (like the carboxylic acid group) would influence properties like solubility, melting point, boiling point, and reactivity .Wissenschaftliche Forschungsanwendungen
Overview
1-(cyclopropylmethyl)-1H-indazole-6-carboxylic acid is a compound of interest within the realm of scientific research, particularly in the field of medicinal chemistry and drug development. This compound belongs to the broader class of indazole derivatives, which are known for their versatile pharmacological activities and applications in various therapeutic areas.
Indazole Derivatives and Therapeutic Applications
Indazole derivatives, including compounds similar to 1-(cyclopropylmethyl)-1H-indazole-6-carboxylic acid, have been the subject of extensive research due to their wide range of biological activities. These compounds have been explored for their potential as anticancer, anti-inflammatory, antiviral, and antibacterial agents among others. For instance, indazole-based structures have shown promising results in enhancing the efficacy of chemotherapy and radiotherapy treatments for solid tumors, with compounds like lonidamine demonstrating the ability to modulate drug resistance and trigger apoptotic pathways in neoplastic cells (S. Di Cosimo et al., 2003).
Synthesis and Chemical Properties
The synthesis and modification of indazole derivatives have been a focal point of research, aiming to discover compounds with enhanced biological activities and favorable pharmacokinetic profiles. Reviews on the synthetic methods for preparing indanones, closely related to indazoles, highlight the diverse chemical strategies employed to obtain compounds with potent biological activities, including those with anticancer, anti-inflammatory, and antimicrobial properties (M. Turek et al., 2017).
Mechanism of Action and Drug Development
Understanding the mechanism of action of indazole derivatives is crucial for their development into effective therapeutic agents. Research has shown that these compounds can interact with various biological targets, affecting cellular processes and pathways involved in disease progression. The therapeutic potential of indazole scaffolds is further emphasized by their role in disorders involving protein kinases and neurodegeneration, where specific derivatives have shown promising activity (Ireen Denya et al., 2018).
Safety And Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
1-(cyclopropylmethyl)indazole-6-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N2O2/c15-12(16)9-3-4-10-6-13-14(11(10)5-9)7-8-1-2-8/h3-6,8H,1-2,7H2,(H,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UURSNWYTWGGRTI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1CN2C3=C(C=CC(=C3)C(=O)O)C=N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
216.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(cyclopropylmethyl)-1H-indazole-6-carboxylic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



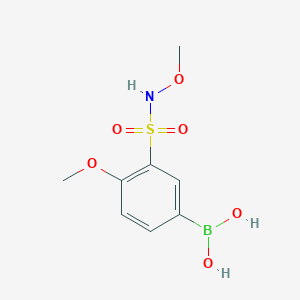
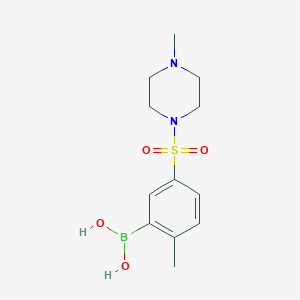
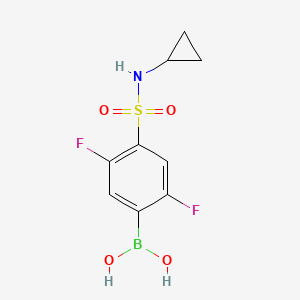
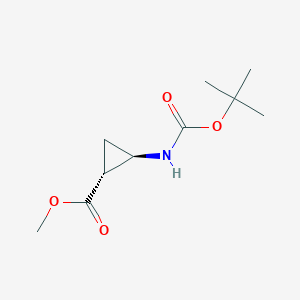
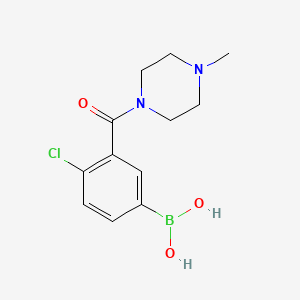
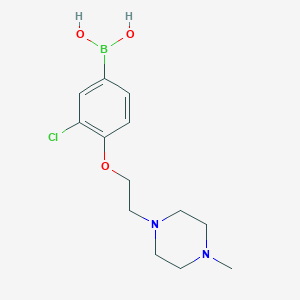
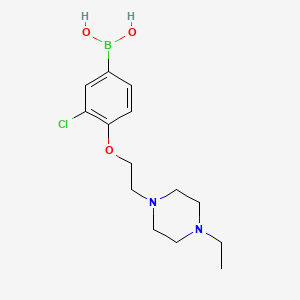
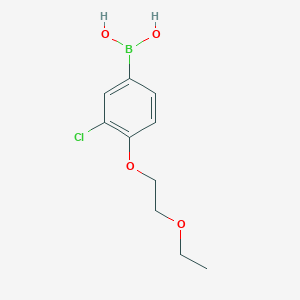
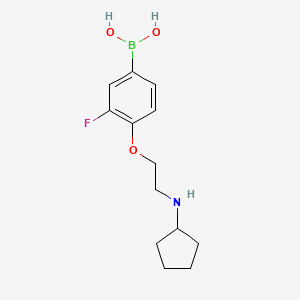
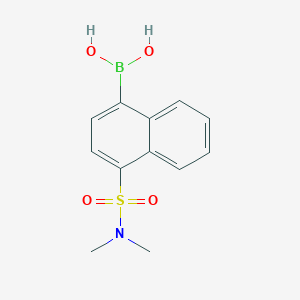
![(3-(1,4-Dioxa-8-azaspiro[4.5]decan-8-ylmethyl)-4-chlorophenyl)boronic acid](/img/structure/B1434276.png)
